molecular formula C17H18N4O4S2 B2847820 1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1219903-71-5

1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2847820
CAS No.: 1219903-71-5
M. Wt: 406.48
InChI Key: PNNAUMQWFGAMQJ-UHFFFAOYSA-N
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Description

1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a combination of oxadiazole, thiophene, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonation reactions using reagents like isopropylsulfonyl chloride.

    Attachment of the Thiophene Moiety: This step involves the formation of a thiophene ring, which can be synthesized through various methods such as the Gewald reaction.

    Final Coupling: The final step involves coupling the oxadiazole and thiophene moieties with a urea linkage, typically using reagents like carbodiimides or isocyanates under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a component in photovoltaic cells.

    Biological Studies: It can be used as a probe to study various biochemical pathways due to its ability to interact with specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the thiophene and sulfonyl groups can participate in π-π interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(5-(4-Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
  • **1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the isopropylsulfonyl group, which can influence its solubility, stability, and interaction with biological targets compared to its methyl or ethyl analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-11(2)27(23,24)14-7-5-12(6-8-14)15-20-21-17(25-15)19-16(22)18-10-13-4-3-9-26-13/h3-9,11H,10H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNAUMQWFGAMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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